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Cat. No.: B12083206 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cyanine5 (Cy5) is a synthetic, far-red fluorescent dye that has become an indispensable tool in

biological imaging.[1][2] Its exceptional brightness, photostability, and emission profile in a

spectral region with minimal cellular autofluorescence make it ideal for a wide range of

applications, from high-resolution microscopy to in vivo imaging.[1][2][3] This technical guide

provides an in-depth overview of the core properties of Cy5, detailed experimental protocols,

and visual representations of common workflows.

Core Properties of Cy5 Dye
Cy5 is characterized by its strong absorption of light in the red region of the visible spectrum

and its subsequent emission of far-red fluorescence.[1] This property makes it highly

compatible with common laser lines, such as the 633 nm helium-neon laser or the 647 nm

krypton-argon laser.[1] The key spectral and photophysical properties of Cy5 are summarized

in the table below.
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Property Value

Excitation Maximum (λex) ~646 - 651 nm[1][4]

Emission Maximum (λem) ~662 - 670 nm[1][5]

Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹[1]

Quantum Yield (Φ) ~0.20 - 0.28[1][6][7]

Recommended Laser Lines 633 nm, 647 nm, 650 nm[1][2]

Common Reactive Groups
N-hydroxysuccinimide (NHS) ester (for primary

amines), Maleimide (for sulfhydryl groups)[1]

The high molar extinction coefficient contributes to its brightness, while its quantum yield,

though variable depending on the environment, is sufficient for robust signal detection.[1][8] A

significant advantage of Cy5 is its emission in the far-red spectrum, which minimizes

interference from the natural autofluorescence of biological samples, leading to a high signal-

to-noise ratio.[2][3]

Experimental Protocols
Antibody Conjugation with Cy5 NHS Ester
This protocol describes the covalent labeling of antibodies with Cy5 N-hydroxysuccinimide

(NHS) ester, which reacts with primary amines (e.g., lysine residues) on the protein.

Materials:

Purified antibody (at least 2 mg/mL, free of sodium azide)[9][10]

Cy5 NHS ester[11]

Anhydrous Dimethyl sulfoxide (DMSO)[10]

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[11][12]

Storage Buffer (e.g., 10 mM Tris, 150 mM NaCl, 0.1% (w/v) NaN₃, pH 8.2)[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.benchchem.com/pdf/Cy5_Bifunctional_Dyes_Illuminating_Cellular_Landscapes_in_Fluorescence_Microscopy.pdf
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/cy5_cyanine_5
https://www.benchchem.com/pdf/Cy5_Bifunctional_Dyes_Illuminating_Cellular_Landscapes_in_Fluorescence_Microscopy.pdf
https://en.yusiyy.com/d/technicalinformation/2734.html
https://www.benchchem.com/pdf/Cy5_Bifunctional_Dyes_Illuminating_Cellular_Landscapes_in_Fluorescence_Microscopy.pdf
https://www.benchchem.com/pdf/Cy5_Bifunctional_Dyes_Illuminating_Cellular_Landscapes_in_Fluorescence_Microscopy.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Quantum_Yield_of_Cyanine_Dyes_for_Researchers_and_Drug_Development_Professionals.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2737417/
https://www.benchchem.com/pdf/Cy5_Bifunctional_Dyes_Illuminating_Cellular_Landscapes_in_Fluorescence_Microscopy.pdf
https://www.baseclick.eu/science/glossar/cy5/
https://www.benchchem.com/pdf/Cy5_Bifunctional_Dyes_Illuminating_Cellular_Landscapes_in_Fluorescence_Microscopy.pdf
https://www.benchchem.com/pdf/Cy5_Bifunctional_Dyes_Illuminating_Cellular_Landscapes_in_Fluorescence_Microscopy.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10425993/
https://www.baseclick.eu/science/glossar/cy5/
https://lifetein.com/blog/fluorescent-labelling-with-cy5/
https://www.drmr.com/abcon/Cy51.html
https://www.drmr.com/abcon/Cy5.html
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.drmr.com/abcon/Cy5.html
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.acebiolab.com/product_image/images/news/20200618%20chemical%20Cyanine5%20NHS%20ester/Datasheet-ACE-C5101%20Cyanine5%20NHS%20ester.pdf?t=20200907043745
https://www.drmr.com/abcon/Cy51.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12083206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Desalting column (e.g., Sephadex G-25)[13]

Methodology:

Antibody Preparation: Dialyze or use a desalting column to exchange the antibody into the

Reaction Buffer. It is critical to remove any sodium azide, as it will interfere with the

conjugation reaction.[9] Measure the antibody concentration after buffer exchange.[9]

Cy5 NHS Ester Preparation: Immediately before use, dissolve the Cy5 NHS ester in

anhydrous DMSO to a concentration of 10 mg/mL.[10]

Conjugation Reaction:

For an optimal starting molar ratio of approximately 5:1 (dye:antibody), add 40 µg of Cy5

per mg of antibody.[9][10] It is recommended to test a range of molar ratios (e.g., 3, 5, and

7) to determine the optimal degree of labeling for your specific antibody and application.

[10]

Mix the antibody and dissolved Cy5 NHS ester immediately.[9]

Wrap the reaction tube in foil to protect it from light and incubate at room temperature for 1

hour with gentle rotation.[9][10]

Purification: Remove unreacted Cy5 and exchange the buffer to the Storage Buffer using a

desalting column.[9][13] The faster-moving colored band corresponds to the labeled

antibody.[13]

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage,

consider adding a cryoprotectant like 50% glycerol and storing at -20°C.[14]
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Workflow for Cy5 Antibody Conjugation
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Cy5 Antibody Conjugation Workflow

Indirect Immunofluorescence Staining
This protocol provides a general workflow for staining cells using a primary antibody followed

by a Cy5-conjugated secondary antibody.

Materials:

Cells cultured on coverslips

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% Paraformaldehyde (PFA) in PBS)

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
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Blocking Buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or normal serum in PBS)

Primary antibody (specific to the target protein)

Cy5-conjugated secondary antibody (specific to the primary antibody species)

Antifade mounting medium

(Optional) Nuclear counterstain (e.g., DAPI)

Methodology:

Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]

Washing: Wash the cells three times with PBS for 5 minutes each.[1]

Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize

the cells with Permeabilization Buffer for 10-15 minutes at room temperature.[1] Wash three

times with PBS.[1]

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for

30-60 minutes at room temperature.[1]

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in

Blocking Buffer and incubate with the cells for 1-2 hours at room temperature or overnight at

4°C.[1]

Washing: Wash the cells three times with PBS for 5 minutes each.[1]

Secondary Antibody Incubation: Dilute the Cy5-conjugated secondary antibody in Blocking

Buffer and incubate for 1 hour at room temperature, protected from light.[1]

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[1]

Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI according to the

manufacturer's protocol.[1]
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Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

[1]

Imaging: Visualize the fluorescent signal using a fluorescence microscope equipped with

appropriate filters for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).[1]
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Indirect Immunofluorescence Workflow
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Indirect Immunofluorescence Workflow
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Cell Staining for Flow Cytometry
This protocol outlines the steps for staining cells in suspension with a Cy5-conjugated antibody

for analysis by flow cytometry.

Materials:

Single-cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

Cy5-conjugated primary antibody

(Optional for intracellular staining) Fixation and Permeabilization buffers

Methodology:

Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to

approximately 1-5 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

Blocking (Optional): To block Fc receptors and reduce non-specific binding, especially on

immune cells, incubate with an Fc block reagent according to the manufacturer's protocol.

Antibody Staining:

Add the predetermined optimal concentration of the Cy5-conjugated antibody to the cell

suspension.

Incubate for 20-30 minutes at 4°C in the dark.

Washing: Wash the cells twice by adding an excess of Flow Cytometry Staining Buffer,

centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes, and carefully aspirating the

supernatant.

Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining

Buffer for analysis.
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Data Acquisition: Acquire the samples on a flow cytometer equipped with a 633 nm or 647

nm laser for Cy5 excitation.[15]

Flow Cytometry Staining Workflow
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Flow Cytometry Staining Workflow

Signaling Pathway Analysis Example: STAT3
Phosphorylation
Cy5-conjugated antibodies are valuable tools for analyzing intracellular signaling pathways,

such as the phosphorylation of key signaling molecules. For instance, the phosphorylation of
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STAT3 (Signal Transducer and Activator of Transcription 3) is a critical event in many cytokine

signaling pathways.

STAT3 Phosphorylation Detection
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STAT3 Phosphorylation Detection

Photostability and Considerations
While Cy5 exhibits good photostability, like all fluorophores, it is susceptible to photobleaching,

which is the irreversible loss of fluorescence upon prolonged exposure to excitation light. This

is often caused by reactions with reactive oxygen species.[16] To mitigate photobleaching, it is

recommended to:

Use the lowest possible excitation light intensity and exposure time.[17]

Employ antifade reagents in the mounting medium for microscopy.[17]

Image the Cy5 channel last in multi-color imaging experiments to avoid potential

"photoblueing," where intense illumination can cause a spectral shift to shorter wavelengths.

[17]

In conclusion, Cy5 is a powerful and versatile far-red fluorescent dye with numerous

applications in biological imaging. Its favorable spectral properties and the availability of

reactive forms for conjugation make it a valuable tool for researchers in various fields. By

following optimized protocols and being mindful of its photophysical characteristics, scientists

can leverage the full potential of Cy5 to generate high-quality, high-contrast fluorescence data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. benchchem.com [benchchem.com]

2. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

3. lifetein.com [lifetein.com]

4. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b12083206?utm_src=pdf-body-img
https://www.benchchem.com/pdf/Photostability_issues_and_photobleaching_of_Cy5_se_mono_SO3.pdf
https://www.benchchem.com/pdf/Cy5_bifunctional_dye_photobleaching_and_prevention.pdf
https://www.benchchem.com/pdf/Cy5_bifunctional_dye_photobleaching_and_prevention.pdf
https://www.benchchem.com/pdf/Cy5_bifunctional_dye_photobleaching_and_prevention.pdf
https://www.benchchem.com/product/b12083206?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Cy5_Bifunctional_Dyes_Illuminating_Cellular_Landscapes_in_Fluorescence_Microscopy.pdf
https://www.baseclick.eu/science/glossar/cy5/
https://lifetein.com/blog/fluorescent-labelling-with-cy5/
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/cy5_cyanine_5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12083206?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Structure and properties of CY5 - Technical Information - Chongqing Yusi Medicine
Technology Co., Ltd. [en.yusiyy.com]

6. benchchem.com [benchchem.com]

7. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces
coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

8. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine
Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

9. drmr.com [drmr.com]

10. drmr.com [drmr.com]

11. lumiprobe.com [lumiprobe.com]

12. acebiolab.com [acebiolab.com]

13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

14. resources.bio-techne.com [resources.bio-techne.com]

15. benchchem.com [benchchem.com]

16. benchchem.com [benchchem.com]

17. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Cy5 Dye: A Technical Guide for Biological Imaging].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12083206#cy5-dye-properties-for-biological-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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